Naronapride

Übersicht

Beschreibung

Naronaprid ist ein kleines organisches Molekül, das als potenter und selektiver Agonist des Serotonin-5-Hydroxytryptamin-Rezeptors 4 und als Antagonist des Dopamin-D2-Rezeptors wirkt. Es wird hauptsächlich für seine potenzielle Anwendung bei der Behandlung von Magen-Darm-Erkrankungen wie gastroösophagealer Refluxkrankheit und Gastroparese untersucht .

2. Herstellungsmethoden

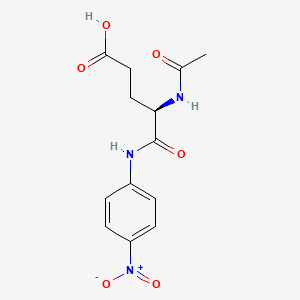

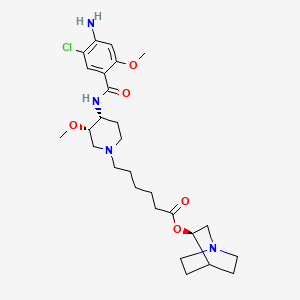

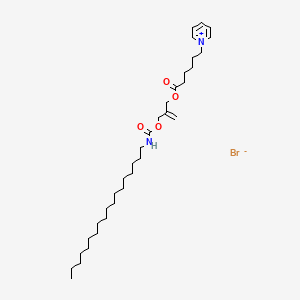

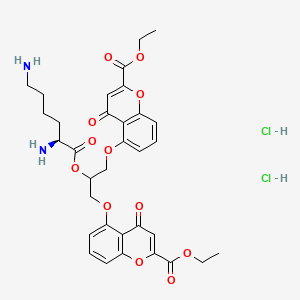

Synthesewege und Reaktionsbedingungen: Naronaprid wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung wichtiger Zwischenprodukte beinhaltet. Die Synthese beginnt mit der Herstellung von 6-[(3S,4R)-4-(4-Amino-5-chlor-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexansäure. Diese Zwischenstufe wird mit 1-Aza-bicyclo[2,2,2]oct-®-3-yl-ester-Dihydrochlorid verestert, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Naronaprid beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, pH-Wert und Reaktionszeit. Das Endprodukt wird durch Techniken wie Hochleistungsflüssigkeitschromatographie und Rekristallisation gereinigt .

Wissenschaftliche Forschungsanwendungen

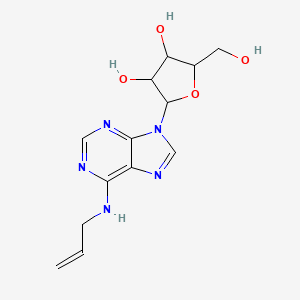

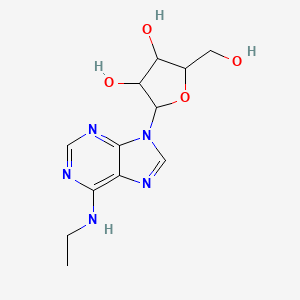

Chemie: Es dient als Modellverbindung für die Untersuchung von Serotoninrezeptoragonisten und Dopaminrezeptorantagonisten.

Biologie: Es wird verwendet, um die Rolle von Serotonin- und Dopaminrezeptoren bei der Magen-Darm-Motilität zu untersuchen.

Medizin: Naronaprid wird für die Behandlung von Magen-Darm-Erkrankungen wie gastroösophagealer Refluxkrankheit, Gastroparese und Reizdarmsyndrom mit Verstopfung entwickelt

5. Wirkmechanismus

Naronaprid übt seine Wirkung aus, indem es als Agonist des Serotonin-5-Hydroxytryptamin-Rezeptors 4 und als Antagonist des Dopamin-D2-Rezeptors wirkt. Durch die Stimulation von Serotonin-5-Hydroxytryptamin-Rezeptoren in der Darmwand fördert es die Freisetzung von Acetylcholin, was die Magen-Darm-Motilität erhöht. Zusätzlich verstärkt seine antagonistische Wirkung auf Dopamin-D2-Rezeptoren seine prokinetische Wirkung .

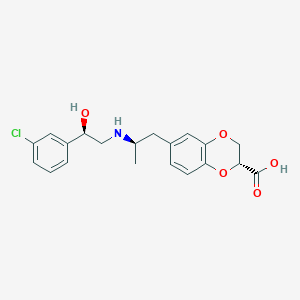

Ähnliche Verbindungen:

Cisaprid: Ein weiterer Agonist des Serotonin-5-Hydroxytryptamin-Rezeptors 4, der bei Magen-Darm-Motilitätsstörungen eingesetzt wird.

Prucaloprid: Ein selektiver Agonist des Serotonin-5-Hydroxytryptamin-Rezeptors 4, der bei chronischer Verstopfung eingesetzt wird.

Metoclopramid: Ein Antagonist des Dopamin-D2-Rezeptors, der bei Magen-Darm-Motilitätsstörungen eingesetzt wird .

Einzigartigkeit: Die einzigartige Kombination von agonistischen Eigenschaften des Serotonin-5-Hydroxytryptamin-Rezeptors 4 und antagonistischen Eigenschaften des Dopamin-D2-Rezeptors von Naronaprid unterscheidet es von anderen Verbindungen. Diese doppelte Wirkung erhöht seine Wirksamkeit und Sicherheit und macht es zu einem vielversprechenden Kandidaten für die Behandlung von Magen-Darm-Erkrankungen .

Wirkmechanismus

Safety and Hazards

Naronapride may increase the central nervous system depressant (CNS depressant) activities of Methotrimeprazine . The risk or severity of CNS depression can be increased when this compound is combined with other drugs like 1,2-Benzodiazepine, Acenocoumarol, Acetazolamide, Acetophenazine, Agomelatine, Alfentanil, Alimemazine, Almotriptan, Alosetron .

Zukünftige Richtungen

Naronapride is currently in the clinical trial phase. A Phase 2b study of this compound in PPI-non-responsive symptomatic GERD is expected to commence in H2 2024 . It is also Phase 3 ready in chronic idiopathic constipation (“CIC”) . Furthermore, an Investigational New Drug (IND) application for this compound for the treatment of GI motility disorders in patients with cystic fibrosis (CF) has been opened .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Naronapride is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid. This intermediate undergoes esterification with 1-aza-bicyclo[2,2,2]oct-®-3-yl ester dihydrochloride to form the final product .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as high-performance liquid chromatography and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Naronaprid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, N-Glucuronidierung und Seitenkettenoxidation. Diese Reaktionen sind entscheidend für seinen Stoffwechsel und seine Pharmakokinetik .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion beinhaltet die Verwendung von Wasser und findet unter sauren oder basischen Bedingungen statt.

N-Glucuronidierung: Diese Reaktion beinhaltet die Addition von Glucuronsäure an den Phenylring der Verbindung.

Seitenkettenoxidation: Diese Reaktion beinhaltet die Verwendung von Oxidationsmitteln, um die Hexansäure-Seitenkette zu spalten.

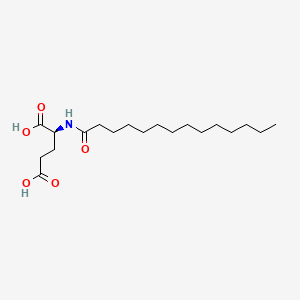

Hauptprodukte: Zu den Hauptmetaboliten von Naronaprid gehören 6-[(3S,4R)-4-(4-Amino-5-chlor-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexansäure, 4-[(3S,4R)-4-(4-Amino-5-chlor-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butansäure und 2-[(3S,4R)-4-(4-Amino-5-chlor-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-essigsäure .

Vergleich Mit ähnlichen Verbindungen

Cisapride: Another serotonin 5-hydroxytryptamine receptor 4 agonist used for gastrointestinal motility disorders.

Prucalopride: A selective serotonin 5-hydroxytryptamine receptor 4 agonist used for chronic constipation.

Metoclopramide: A dopamine D2 receptor antagonist used for gastrointestinal motility disorders .

Uniqueness: Naronapride’s unique combination of serotonin 5-hydroxytryptamine receptor 4 agonistic and dopamine D2 receptor antagonistic properties sets it apart from other compounds. This dual action enhances its efficacy and safety profile, making it a promising candidate for treating gastrointestinal disorders .

Eigenschaften

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDDOIZXGFJDRC-VJTSUQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006590 | |

| Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860174-12-5 | |

| Record name | Naronapride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860174125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naronapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARONAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058896B00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)